molecular formula C21H17FN2O3 B11203379 5-(3-Fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3-Fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11203379
M. Wt: 364.4 g/mol
InChI Key: YFLQYSZRAXUPMR-UHFFFAOYSA-N
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Description

5-(3-FLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER: is a complex organic compound that features a combination of fluorophenyl, furyl, and pyrazolobenzoxazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-FLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolobenzoxazinyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the furyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling.

    Methylation: The final step involves the methylation of the ether group, often using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-FLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl and furyl groups can participate in substitution reactions, leading to derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

5-(3-FLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-FLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-CHLOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER
  • 5-(3-BROMOPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER
  • 5-(3-METHOXYPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER

Uniqueness

The uniqueness of 5-(3-FLUOROPHENYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H17FN2O3/c1-25-19-8-3-7-15-17-12-16(18-9-4-10-26-18)23-24(17)21(27-20(15)19)13-5-2-6-14(22)11-13/h2-11,17,21H,12H2,1H3

InChI Key

YFLQYSZRAXUPMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=CC=C5)F

Origin of Product

United States

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